molecular formula C13H14ClNO3 B1594267 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid CAS No. 379724-54-6

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1594267
CAS No.: 379724-54-6
M. Wt: 267.71 g/mol
InChI Key: FGLQAKJRFPNIJT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3. It is a derivative of piperidine, featuring a chlorobenzoyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position of the ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially leading to the formation of carboxylic acid derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperidine derivatives with biological targets.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid

  • 1-(4-boronobenzoyl)piperidine-4-carboxylic acid

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQAKJRFPNIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353324
Record name 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379724-54-6
Record name 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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